molecular formula C23H24FN5O3 B13340111 (S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol

(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol

Cat. No.: B13340111
M. Wt: 437.5 g/mol
InChI Key: MMQWQBXZTLFQQL-AWEZNQCLSA-N
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Description

(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino and fluorophenoxy groups: These groups are introduced through nucleophilic substitution reactions.

    Attachment of the methoxybenzyl group: This step often involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling.

    Final assembly:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it useful in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazolo[3,4-b]pyridine derivatives have shown activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24FN5O3

Molecular Weight

437.5 g/mol

IUPAC Name

(2S)-2-[[4-(4-amino-2-fluorophenoxy)-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]amino]propan-1-ol

InChI

InChI=1S/C23H24FN5O3/c1-14(13-30)27-22-21-20(32-19-8-5-16(25)11-18(19)24)9-10-26-23(21)29(28-22)12-15-3-6-17(31-2)7-4-15/h3-11,14,30H,12-13,25H2,1-2H3,(H,27,28)/t14-/m0/s1

InChI Key

MMQWQBXZTLFQQL-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](CO)NC1=NN(C2=NC=CC(=C12)OC3=C(C=C(C=C3)N)F)CC4=CC=C(C=C4)OC

Canonical SMILES

CC(CO)NC1=NN(C2=NC=CC(=C12)OC3=C(C=C(C=C3)N)F)CC4=CC=C(C=C4)OC

Origin of Product

United States

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